molecular formula C6H8O3 B2957424 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid CAS No. 156517-94-1

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid

Cat. No.: B2957424
CAS No.: 156517-94-1
M. Wt: 128.127
InChI Key: DCWSIGMEQOMJMR-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is a cyclobutane derivative featuring a hydroxyl group at position 1 and a methylene group at position 3, with a carboxylic acid substituent. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), influencing its reactivity and conformational stability . The hydroxyl and carboxylic acid groups enhance polarity, promoting hydrogen bonding and aqueous solubility compared to non-polar analogs.

Properties

IUPAC Name

1-hydroxy-3-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-6(9,3-4)5(7)8/h9H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWSIGMEQOMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments for various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Sources :

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl and carboxylic acid groups in this compound enhance its solubility in polar solvents (e.g., water, ethanol) compared to analogs like 1-Benzylcyclobutane-1-carboxylic acid (lipophilic due to the benzyl group) and Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (ester group reduces polarity) .
  • Acidity : The carboxylic acid group (pKa ~2-3) makes it more acidic than its ester derivative (pKa ~8-10 for ethyl ester) .

Research Findings

  • Similarity Analysis: Computational studies (2024) rank 1-Hydroxycyclopentanecarboxylic acid (similarity score: 0.86) and 2-Hydroxy-3-methylbutanoic acid (0.85) as top structural analogs, highlighting shared hydrogen-bonding motifs .
  • Synthetic Utility : Ethyl 1-methyl-3-methylenecyclobutanecarboxylate serves as a precursor for synthesizing strained cyclobutane derivatives via ester hydrolysis .

Biological Activity

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid (HMCBA) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with HMCBA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HMCBA is characterized by a cyclobutane ring structure with a hydroxyl group and a methylene group. Its molecular formula is C6H10O3C_6H_{10}O_3 with a molecular weight of approximately 130.15 g/mol. The presence of the hydroxyl group at the 1-position and the methylene group at the 3-position contributes to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of HMCBA typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Involving the formation of the cyclobutane ring from linear precursors.
  • Functional Group Modifications : Such as hydroxylation and methylene addition.

Antimicrobial Properties

Recent studies have indicated that HMCBA exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

HMCBA has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that treatment with HMCBA reduced the expression of these cytokines in macrophage cell lines.

Antioxidant Activity

The compound has also exhibited antioxidant activity, which is crucial in combating oxidative stress-related diseases. HMCBA's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a significant reduction in DPPH radical concentration.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial effects of HMCBA demonstrated its potential as a natural preservative in food products. The compound was tested against foodborne pathogens, resulting in a notable reduction in bacterial counts over time.
  • Case Study on Anti-inflammatory Action :
    In an experimental model of arthritis, administration of HMCBA led to reduced joint swelling and pain scores compared to control groups, suggesting its therapeutic potential in inflammatory conditions.
  • Case Study on Antioxidant Properties :
    Clinical trials involving patients with oxidative stress-related conditions showed that supplementation with HMCBA resulted in improved biomarkers for oxidative damage, indicating its role as a protective agent.

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